molecular formula C9H6ClNO B035255 3-Chloro-1H-indole-2-carbaldehyde CAS No. 110912-15-7

3-Chloro-1H-indole-2-carbaldehyde

Cat. No.: B035255
CAS No.: 110912-15-7
M. Wt: 179.6 g/mol
InChI Key: IHPBJLYJOIUBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the third position and an aldehyde group at the second position of the indole ring

Biochemical Analysis

Biochemical Properties

3-Chloro-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . This compound can also bind to specific receptors, modulating their signaling pathways and affecting cellular responses . The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in the conformation and activity of the target biomolecules.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound can affect the expression of genes involved in critical cellular processes, thereby influencing the overall cellular phenotype and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby blocking the enzymatic reaction . Alternatively, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the biological activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indole-2-carbaldehyde typically involves the chlorination of indole derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of indole with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the second position. The chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 3-Chloro-1H-indole-2-carboxylic acid.

    Reduction: 3-Chloro-1H-indole-2-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroindole-3-carboxaldehyde: Similar structure but with the chloro and aldehyde groups at different positions.

    3-Bromo-1H-indole-2-carbaldehyde: Bromine substituent instead of chlorine.

    3-Chloro-1H-indole-2-carboxylic acid: Carboxylic acid group instead of aldehyde.

Uniqueness

3-Chloro-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-chloro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPBJLYJOIUBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354661
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110912-15-7
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-indole-2-carbaldehyde
Reactant of Route 2
3-Chloro-1H-indole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-1H-indole-2-carbaldehyde
Reactant of Route 4
3-Chloro-1H-indole-2-carbaldehyde
Reactant of Route 5
3-Chloro-1H-indole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-1H-indole-2-carbaldehyde
Customer
Q & A

Q1: What are the common synthetic applications of 3-Chloro-1H-indole-2-carbaldehyde in medicinal chemistry?

A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. It readily undergoes reactions like Knoevenagel condensation with active methylene compounds [, , ], reacts with hydrazine derivatives to form thiosemicarbazones, semicarbazones, and hydrazones [], and participates in the formation of Schiff bases [, ]. These reactions allow the incorporation of the indole moiety into larger structures with potential biological activities.

Q2: What types of biological activities have been reported for compounds derived from this compound?

A2: Research suggests that derivatives of this compound exhibit a range of biological activities, with antimicrobial activity being a key focus. For instance, studies have identified compounds with promising antibacterial and antifungal activities []. Additionally, some derivatives have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in treating Alzheimer's disease [].

Q3: Can you provide specific examples of how the structure of this compound has been modified to generate bioactive compounds?

A3: Several studies showcase the versatility of this compound as a scaffold for structural modification:

  • Pyrazino[1,2-a]indoles: Researchers have employed 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde, a derivative of the parent compound, in Ugi-azide reactions to synthesize novel pyrazino[1,2-a]indole-based 1,5-disubstituted tetrazoles []. This approach provides access to a diverse library of compounds by varying the isocyanide and azide components.
  • Fused heterocycles: Another study utilized 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes in domino reactions with various nucleophilic amines to construct pyrazino[1,2-a]indoles fused with other heterocycles (oxazolidine, oxazinane, imidazolidine, hexahydropyrimidine, and benzimidazole) []. This strategy efficiently generates complex structures with enhanced biological activity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.